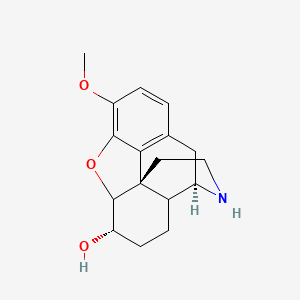
Nordihydrocodeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nordihydrocodeine belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Nordihydrocodeine is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Metabolism and Enzymatic Interaction
Nordihydrocodeine is a major metabolite in both poor and extensive metabolizers of dihydrocodeine, formed predominantly by CYP3A enzymes. Its formation and the kinetics of N-demethylation are consistent across different metabolizer types, highlighting its importance in dihydrocodeine metabolism (Kirkwood, Nation, & Somogyi, 2003).
Urinary Excretion and Metabolic Pathway Analysis
Studies on urinary excretion of dihydrocodeine and its metabolites, including nordihydrocodeine, provide insights into its metabolic pathways and implications for forensic toxicology. Nordihydrocodeine is a significant metabolite in urine, aiding in understanding the drug's pharmacokinetics and metabolism (Balíková, Marešová, & Habrdová, 2001).
Opioid Receptor Affinity Studies
Research on nordihydrocodeine's affinity to opioid receptors reveals its role in the pharmacological effects of dihydrocodeine. Its affinity, particularly to mu-opioid receptors, contributes to understanding its pharmacodynamics and potential therapeutic applications (Schmidt et al., 2002).
Saliva Testing for Drug Monitoring
Investigations into the presence of nordihydrocodeine in saliva post-administration of dihydrocodeine offer a non-invasive method for drug monitoring and compliance checks. This research is significant for clinical practice and drug abuse control (Skopp et al., 2001).
properties
Product Name |
Nordihydrocodeine |
|---|---|
Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10?,11-,12+,16?,17+/m1/s1 |
InChI Key |
IKGNKASQBMZRJL-YGJOGQJWSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4)C(O2)[C@H](CC5)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |
synonyms |
nordihydrocodeine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)
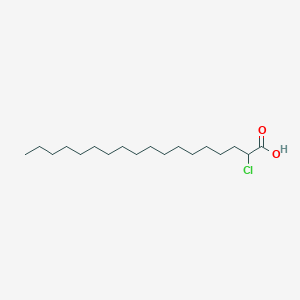

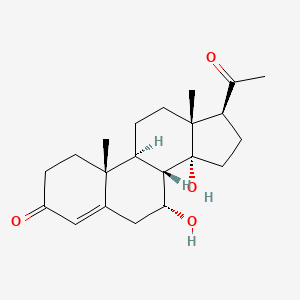
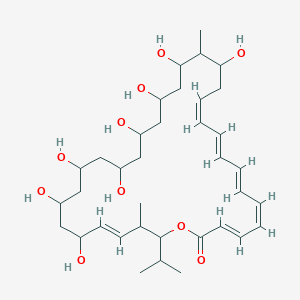
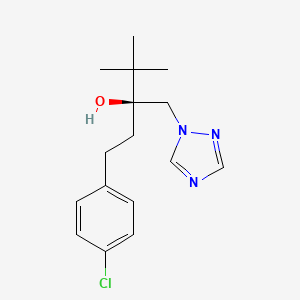
![(3S)-6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-isobenzofuran-1-one](/img/structure/B1254114.png)
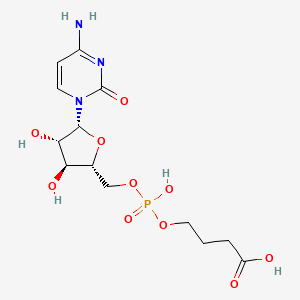
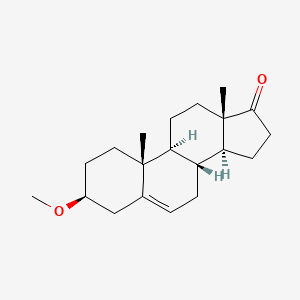
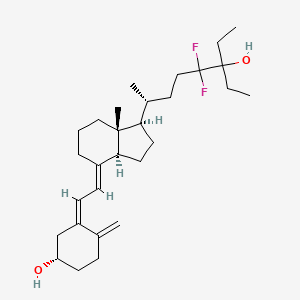
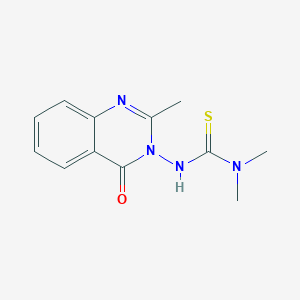
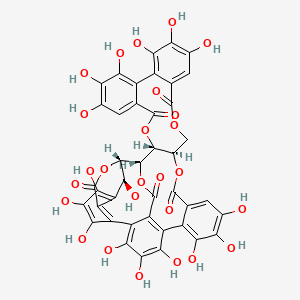
![(1R,4S,5R,9S,10S,13R,15R)-15-acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1254126.png)
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(1R,2R)-1-hydroxy-2-methylhexyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254129.png)